Synthetic Yield Advantage: Patented High-Purity Alkylation Process vs. Conventional Esterification
A dedicated process patent (EP0853077A1) describes a method for producing alkyl 3-amino-4-substituted benzoates, including the target methyl ester, which yields high purity product. The process avoids the di-alkylation and dehalogenation side-reactions that plague conventional reduction-based syntheses of chloro-substituted analogs [1]. Comparative data within the patent demonstrate that using a basic carbonate in the alkylation step selectively yields the mono-alkylated ester without significant N-alkylation, a problem that limits yields to low levels with the classic Fischer esterification of the free acid [1].
| Evidence Dimension | Synthetic Yield and Purity (Process Selectivity) |
|---|---|
| Target Compound Data | High yield and purity claimed for alkyl 3-amino-4-substituted benzoate via patented base/carbonate method [1]. |
| Comparator Or Baseline | Conventional Fischer esterification of 3-amino-4-substituted benzoic acid results in low yields due to simultaneous N-alkylation [1]. |
| Quantified Difference | Patented process described as providing 'high purity in high yields by a simple procedure' versus the low-yield conventional method; specific yield values are not disclosed in the patent abstract but the selectivity problem is qualitatively defined. |
| Conditions | Reaction of 3-amino-4-substituted benzoic acid with an alkyl halide in the presence of a basic carbonate (K2CO3) in DMF or DMSO, 20-40°C. |
Why This Matters
This directly impacts procurement decisions for high-throughput synthesis labs, where higher yield and purity from the same starting material directly reduce cost per successful reaction and minimize purification burdens.
- [1] Kayasato, J., Sato, S., Sankio Chemical Co., Ltd., FUJI PHOTO FILM CO., LTD. (1998). Process for producing alkyl 3-amino-4-substituted benzoates. European Patent Application EP 0 853 077 A1. View Source
